6-Bromo-2,7-dichloroquinazoline
CAS No.: 1036757-08-0
Cat. No.: VC5608232
Molecular Formula: C8H3BrCl2N2
Molecular Weight: 277.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1036757-08-0 |
|---|---|
| Molecular Formula | C8H3BrCl2N2 |
| Molecular Weight | 277.93 |
| IUPAC Name | 6-bromo-2,7-dichloroquinazoline |
| Standard InChI | InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H |
| Standard InChI Key | APEAOBLDQOPTNT-UHFFFAOYSA-N |
| SMILES | C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl |
Introduction
Structural and Chemical Characteristics of 6-Bromo-2,7-dichloroquinazoline
Molecular Architecture
The quinazoline core consists of a fused benzene and pyrimidine ring system. Substitution at the 2nd, 6th, and 7th positions introduces electron-withdrawing halogens (Cl and Br), which significantly alter the compound’s electronic density and reactivity. The InChI key (APEAOBLDQOPTNT-UHFFFAOYSA-N) and SMILES notation (C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl) provide precise descriptors for its stereochemical configuration.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 1036757-08-0 |
| Molecular Formula | |
| Molecular Weight | 277.93 g/mol |
| IUPAC Name | 6-Bromo-2,7-dichloroquinazoline |
| SMILES | C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl |
Synthetic Pathways and Optimization
Bromination of 2,7-Dichloroquinazoline
The primary synthesis route involves brominating 2,7-dichloroquinazoline using bromine in the presence of a catalyst. Reaction conditions (temperature: 35–45°C; solvent: phosphorus oxychloride/DMF) ensure selective substitution at the 6th position. This method aligns with broader quinazoline halogenation strategies, where electron-deficient aromatic systems favor electrophilic attack at meta positions .
Challenges in Purification
Post-synthesis, the compound is isolated via dichloromethane extraction and purified using column chromatography. Yield optimization remains a focus, as competing side reactions (e.g., over-bromination) can reduce efficiency. Comparative studies with analogous compounds, such as 6-bromo-2,4-dichloroquinazoline, suggest that steric effects from chlorine positioning influence reaction kinetics .
Physicochemical Properties and Stability
Solubility and Reactivity
6-Bromo-2,7-dichloroquinazoline exhibits limited water solubility, favoring organic solvents like dichloromethane or tetrahydrofuran. Its stability under inert atmospheres is attributed to the electron-withdrawing halogens, which mitigate oxidative degradation. Predicted properties from analogous structures include a boiling point of ~330°C and a density of 1.85 g/cm³, though experimental validation is pending .
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) for this isomer are unavailable, related quinazolines show distinct -NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and -NMR signals for halogenated carbons (δ 120–140 ppm). Mass spectrometry would likely confirm the molecular ion at m/z 277.93.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its halogen atoms act as leaving groups, facilitating nucleophilic substitution reactions to generate derivatives with enhanced bioactivity.
Agrochemical Development
In agrochemistry, halogenated quinazolines are leveraged for herbicidal and fungicidal properties. The bromine and chlorine substituents in 6-bromo-2,7-dichloroquinazoline may disrupt fungal cytochrome P450 enzymes, though field trials are needed to confirm efficacy .
Future Research Directions
Mechanistic Studies
Elucidating the compound’s mode of action in biological systems is critical. Computational modeling (e.g., DFT calculations) could predict interaction sites with microbial enzymes or inflammatory mediators.
Synthetic Methodology
Exploring green chemistry approaches, such as catalytic bromination using N-bromosuccinimide, may improve yield and reduce waste. Additionally, functionalization at the 4th position could yield novel derivatives with tailored properties.
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